molecular formula C5H3ClN2O4S B13563838 4-Nitropyridine-2-sulfonyl chloride

4-Nitropyridine-2-sulfonyl chloride

Cat. No.: B13563838
M. Wt: 222.61 g/mol
InChI Key: CTSDJVPNMBTUOV-UHFFFAOYSA-N
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Description

4-Nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitropyridine-2-sulfonyl chloride typically involves the nitration of pyridine followed by sulfonation and chlorination. One common method starts with the nitration of pyridine to form 4-nitropyridine. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. Finally, the sulfonyl group is converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with continuous flow systems to ensure safety and efficiency. The use of continuous flow technology helps in minimizing the accumulation of highly energetic intermediates and allows for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Aminopyridines: Formed from the reduction of the nitro group.

    Biaryl Compounds: Formed from coupling reactions.

Mechanism of Action

The mechanism of action of 4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to form stable sulfonyl derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H3ClN2O4S

Molecular Weight

222.61 g/mol

IUPAC Name

4-nitropyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H

InChI Key

CTSDJVPNMBTUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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